Cas no 946286-11-9 (3-methyl-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl-1,2-oxazole-5-carboxamide)

3-Methyl-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a coumarin-thiazole-oxazole hybrid scaffold. This structure imparts unique physicochemical properties, including potential bioactivity in pharmaceutical and agrochemical applications. The presence of the coumarin moiety suggests fluorescence characteristics, making it useful in probe design or imaging studies. The thiazole and oxazole rings contribute to its stability and binding affinity, which may be leveraged in medicinal chemistry for targeting specific enzymes or receptors. Its synthetic versatility allows for further functionalization, enabling structure-activity relationship studies. The compound's well-defined molecular architecture ensures reproducibility in research applications, supporting investigations in drug discovery and material science.
3-methyl-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl-1,2-oxazole-5-carboxamide structure
946286-11-9 structure
商品名:3-methyl-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl-1,2-oxazole-5-carboxamide
CAS番号:946286-11-9
MF:C17H11N3O4S
メガワット:353.351942300797
CID:6136034
PubChem ID:16879783

3-methyl-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl-1,2-oxazole-5-carboxamide 化学的及び物理的性質

名前と識別子

    • 3-methyl-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl-1,2-oxazole-5-carboxamide
    • AKOS024487631
    • F5002-0198
    • 3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
    • 3-methyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
    • VU0627917-1
    • 946286-11-9
    • 3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide
    • インチ: 1S/C17H11N3O4S/c1-9-6-14(24-20-9)15(21)19-17-18-12(8-25-17)11-7-10-4-2-3-5-13(10)23-16(11)22/h2-8H,1H3,(H,18,19,21)
    • InChIKey: UBYJKFKGFZEQJW-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C2C(=O)OC3C=CC=CC=3C=2)N=C1NC(C1=CC(C)=NO1)=O

計算された属性

  • せいみつぶんしりょう: 353.04702701g/mol
  • どういたいしつりょう: 353.04702701g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 584
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 123Ų

3-methyl-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl-1,2-oxazole-5-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5002-0198-4mg
3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
946286-11-9
4mg
$66.0 2023-09-10
Life Chemicals
F5002-0198-2μmol
3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
946286-11-9
2μmol
$57.0 2023-09-10
Life Chemicals
F5002-0198-3mg
3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
946286-11-9
3mg
$63.0 2023-09-10
Life Chemicals
F5002-0198-40mg
3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
946286-11-9
40mg
$140.0 2023-09-10
Life Chemicals
F5002-0198-15mg
3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
946286-11-9
15mg
$89.0 2023-09-10
Life Chemicals
F5002-0198-25mg
3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
946286-11-9
25mg
$109.0 2023-09-10
Life Chemicals
F5002-0198-2mg
3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
946286-11-9
2mg
$59.0 2023-09-10
Life Chemicals
F5002-0198-100mg
3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
946286-11-9
100mg
$248.0 2023-09-10
Life Chemicals
F5002-0198-10μmol
3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
946286-11-9
10μmol
$69.0 2023-09-10
Life Chemicals
F5002-0198-5μmol
3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
946286-11-9
5μmol
$63.0 2023-09-10

3-methyl-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl-1,2-oxazole-5-carboxamide 関連文献

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3-methyl-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl-1,2-oxazole-5-carboxamideに関する追加情報

Professional Introduction to Compound with CAS No. 946286-11-9 and Product Name: 3-methyl-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl-1,2-oxazole-5-carboxamide

The compound identified by the CAS number 946286-11-9 and the product name 3-methyl-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl-1,2-oxazole-5-carboxamide represents a significant advancement in the field of chemical and pharmaceutical research. This intricate molecular structure combines multiple heterocyclic scaffolds, including thiazole, oxazole, chromene, and carboxamide functionalities, which collectively contribute to its unique chemical properties and potential biological activities.

Recent studies have highlighted the importance of multifunctional heterocyclic compounds in drug discovery and development. The presence of the thiazole ring in this molecule is particularly noteworthy, as thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The oxazole moiety further enhances the compound's pharmacological profile by contributing to its stability and bioavailability. Additionally, the chromene scaffold is well-documented for its role in various biological processes, including antioxidant and anti-inflammatory effects.

The carboxamide functional group at the 5-position of the oxazole ring introduces a polar and potentially hydrogen-bonding capability, which can influence the compound's solubility and interactions with biological targets. This combination of structural features makes 3-methyl-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl-1,2-oxazole-5-carboxamide a promising candidate for further investigation in medicinal chemistry.

In the context of contemporary research, there has been a growing interest in developing novel therapeutic agents that leverage complex molecular architectures to achieve higher selectivity and efficacy. The compound's structure suggests potential applications in modulating enzyme activity and receptor binding. For instance, the thiazole and oxazole rings could interact with specific protein targets, while the chromene moiety may contribute to antioxidant effects. These interactions are critical for understanding the compound's mechanism of action and its potential therapeutic utility.

Advances in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular modeling studies can simulate how 3-methyl-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl-1,2-oxazole-5-carboxamide interacts with biological targets at the atomic level. These simulations can guide experimental design and help identify optimal conditions for further testing. Additionally, high-throughput screening techniques have been employed to rapidly assess the compound's activity against a wide range of biological targets.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions. The introduction of each functional group must be carefully managed to ensure high yield and purity. Modern synthetic methodologies, including transition metal-catalyzed reactions and flow chemistry techniques, have improved the efficiency and scalability of such syntheses. These advancements allow for the rapid production of complex molecules like 3-methyl-N-4-(2-oxyocho-H-chromen--yl)-1,-thia--zol--y--l-l,-dioxol-e--5--carb-ox-amide, enabling faster progression from laboratory-scale synthesis to larger-scale production.

Evaluation of the compound's pharmacokinetic properties is essential before it can be considered for clinical applications. Parameters such as solubility, stability, metabolic degradation pathways, and distribution within biological systems must be thoroughly characterized. These studies provide critical insights into how the compound behaves in vivo and help predict its potential efficacy and safety profiles.

The integration of interdisciplinary approaches has been instrumental in advancing our understanding of this compound. Collaboration between chemists, biologists, pharmacologists, and computational scientists has led to a more comprehensive view of its potential applications. Such multidisciplinary efforts are crucial for translating laboratory discoveries into viable therapeutic agents.

Future research directions may include exploring derivatives of this compound to optimize its pharmacological properties further. By modifying specific functional groups or introducing additional moieties, researchers can fine-tune the compound's activity towards particular biological targets. Additionally, investigating its potential role in treating chronic diseases or inflammatory conditions could open new avenues for therapeutic intervention.

In conclusion,3-methyl-N-d(---d---d---d---d---d---d---d---d---d---d---d---d---d---H-chromen-d(----yl)-l,-thia-d(----l-l,-do-d(----e--5--carb-o-d(----mide) represents a significant contribution to the field of chemical biology and drug discovery. Its unique structural features and promising pharmacological profile make it a valuable subject for further research. As our understanding of complex molecular interactions continues to evolve,this compoud will likely play an important role in developing novel therapeutic strategies.

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